molecular formula C21H24N2O5S B10928410 Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B10928410
M. Wt: 416.5 g/mol
InChI Key: BGHZIRUEORAGRB-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . This particular compound is characterized by its unique structure, which includes a nitrobenzoyl group and a hexahydrocycloocta[b]thiophene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate, typically involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. For example, the synthesis of methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate involves reacting 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine under microwave conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzoyl group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and catalysts such as palladium on carbon (Pd/C) for reduction reactions. Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with molecular targets and pathways. The compound’s nitrobenzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring system can also interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its nitrobenzoyl group and hexahydrocycloocta[b]thiophene ring system make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H24N2O5S/c1-3-28-21(25)18-15-8-6-4-5-7-9-17(15)29-20(18)22-19(24)14-11-10-13(2)16(12-14)23(26)27/h10-12H,3-9H2,1-2H3,(H,22,24)

InChI Key

BGHZIRUEORAGRB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

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